3,3'-Oxydipropanol
Overview
Description
3,3’-Oxydipropanol, also known as 3-(3-hydroxypropoxy)propan-1-ol, is a chemical compound with the molecular formula C6H14O3. It is a colorless, hygroscopic liquid that is used in various industrial and scientific applications. The compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
3,3’-Oxydipropanol, also known as 3-(3-hydroxypropoxy)propan-1-ol, is primarily used as a reagent and raw material in organic synthesis . It is often used to prepare other organic compounds . .
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The specifics of these interactions would depend on the particular reaction and the other compounds involved.
Biochemical Pathways
As a reagent in organic synthesis, it is involved in various chemical reactions, but the downstream effects on biochemical pathways would depend on the specific compounds it is used to synthesize .
Result of Action
As a reagent in organic synthesis, its primary effect is to facilitate chemical reactions, leading to the synthesis of other compounds .
Action Environment
The action of 3,3’-Oxydipropanol can be influenced by various environmental factors. For instance, it is stable under normal conditions, but it may decompose under high temperatures . Its solubility in various organic solvents, such as ethers, alcohols, and ketones, can also affect its action as a reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Oxydipropanol can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanol with sodium hydroxide to form 3-hydroxypropyl ether. This intermediate is then further reacted with another molecule of 3-chloropropanol under basic conditions to yield 3,3’-oxydipropanol. The reaction conditions typically involve the use of a solvent such as ethanol and a temperature range of 50-70°C.
Industrial Production Methods
In industrial settings, 3,3’-oxydipropanol is produced through a continuous process that involves the catalytic hydrogenation of 3,3’-oxydipropanal. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
3,3’-Oxydipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3,3’-oxydipropane.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.
Major Products
Oxidation: 3,3’-Oxydipropanal and 3,3’-oxydipropanoic acid.
Reduction: 3,3’-Oxydipropane.
Substitution: 3,3’-Oxydipropyl chloride or 3,3’-oxydipropylamine.
Scientific Research Applications
3,3’-Oxydipropanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules and as a solvent in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: 3,3’-Oxydipropanol is used in the production of polymers, resins, and plasticizers.
Comparison with Similar Compounds
3,3’-Oxydipropanol can be compared with other similar compounds such as:
1,3-Propanediol: Unlike 3,3’-oxydipropanol, 1,3-propanediol lacks the ether linkage, making it less versatile in certain synthetic applications.
Dipropylene glycol: This compound has a similar structure but contains an additional hydroxyl group, which can affect its reactivity and applications.
3,3’-Oxydipropanal: This compound is an aldehyde derivative of 3,3’-oxydipropanol and is used as an intermediate in the synthesis of other chemicals.
The uniqueness of 3,3’-oxydipropanol lies in its combination of hydroxyl groups and an ether linkage, providing a balance of reactivity and stability that is advantageous in various chemical processes.
Properties
IUPAC Name |
3-(3-hydroxypropoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c7-3-1-5-9-6-2-4-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXQTJUDPRGNJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862919 | |
Record name | 3,3'-Oxybis-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2396-61-4 | |
Record name | 3,3′-Oxybis[1-propanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2396-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Dihydroxydipropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2396-61-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Oxybis-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-oxydipropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DIHYDROXYDIPROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1OQ81LMNA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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